2-Methylbenzothiazole
Overview
Description
2-Methylbenzothiazole is an aromatic heterocyclic compound with the chemical formula C8H7NS. It is a derivative of benzothiazole, characterized by a benzene ring fused to a thiazole ring with a methyl group attached to the second carbon of the thiazole ring. This compound is a colorless to pale yellow liquid with a distinct odor and is used in various industrial applications.
Mechanism of Action
Target of Action
2-Methylbenzothiazole is a versatile compound that has been used in various applications. It is primarily used as a reagent in the synthesis of polycarbocyanine and thiacyanine dyes, as well as (arylfuryl)benzothiazoles . It is also used as a sensitizer in the initiation of free radical polymerization .
Mode of Action
This compound acts as a sensitizer in the initiation of free radical polymerization . Upon irradiation, a photoinduced electron transfer reaction occurs between the dye and one of the components, giving rise to an initiating radical after decomposition . This radical then reacts with a monomer to form a growing polymer chain . In a subsequent process, the resulting oxidized dye intermediate interacts with another component (donor), which leads to additional initiating radicals and regenerates the dye in the ground state .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the free radical polymerization pathway . This compound, in combination with other components, initiates the polymerization of certain monomers, leading to the formation of highly crosslinked networks . The compound’s strong absorption around 520 nm makes it an efficient initiator of this process .
Pharmacokinetics
It is known that the compound can be synthesized by the cu-catalyzed, base-free c-s coupling using conventional and microwave heating methods . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the initiation of free radical polymerization, leading to the formation of polymeric materials . This process is fast and efficient, making this compound a valuable tool in the production of these materials .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of the free radical polymerization process it initiates can be affected by the presence of other components in the system, such as borate salts and diphenyliodonium salts . Additionally, the compound’s absorption properties and thus its ability to initiate polymerization can be influenced by the wavelength of the irradiating light .
Biochemical Analysis
Biochemical Properties
It has been used as a reagent in the synthesis of polycarbocyanine and thiacyanine dyes, as well as (arylfuryl)benzothiazoles
Cellular Effects
The cellular effects of 2-Methylbenzothiazole are not well studied. It has been used as a sensitizer in the initiation of free radical polymerization
Molecular Mechanism
It is known that it can be synthesized by the Cu-catalyzed, base-free C-S coupling
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbenzothiazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminothiophenol with acetic anhydride in the presence of a base. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{S}\text{CH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods: In industrial settings, this compound is produced by adding acetic anhydride and 2-aminothiophenol halide into a glacial acetic acid reaction system. The mixture is then filtered, and the filtrate is cooled to 0-5°C. Sodium hydroxide aqueous solution is added drop by drop to adjust the pH to 7.0 ± 0.5. The product is extracted using an organic solvent, distilled, and purified .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-Methylbenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of dyes, polymers, and other organic compounds.
Biology: It serves as a probe in biochemical assays and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Benzothiazole: Lacks the methyl group at the second position.
2-Methylbenzimidazole: Contains a nitrogen atom instead of sulfur in the thiazole ring.
2-Methylbenzoxazole: Contains an oxygen atom instead of sulfur in the thiazole ring.
Uniqueness: 2-Methylbenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives are particularly potent as monoamine oxidase inhibitors, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
2-methyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYYSGDWQCSKKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049208 | |
Record name | 2-Methylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Methylbenzothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
238.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methylbenzothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
120-75-2 | |
Record name | 2-Methylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methylbenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylbenzothiazole | |
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Record name | Benzothiazole, 2-methyl- | |
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Record name | 2-Methylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.022 | |
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Record name | 2-METHYLBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LX1XE6H8W | |
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Record name | 2-Methylbenzothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
14 °C | |
Record name | 2-Methylbenzothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 2-methylbenzothiazole is C8H7NS, and its molecular weight is 149.21 g/mol.
A: this compound has been characterized using various spectroscopic techniques, including:* IR Spectroscopy: [, , , ] reveals characteristic absorption bands for the various functional groups present in the molecule. * NMR Spectroscopy (1H NMR and 13C NMR): [, , , , ] provides information about the hydrogen and carbon environments within the molecule, respectively.* UV-Vis Spectroscopy: [, , ] helps determine the electronic transitions and absorption properties of the molecule.* Mass Spectrometry: [, , ] is used to determine the molecular weight and fragmentation pattern of the molecule.
A: this compound exhibits good thermal stability, with a melting point higher than 200 °C. []
A: this compound is used in various applications, including:* Corrosion inhibitor: Studies have shown its effectiveness in inhibiting brass corrosion in acidic media. []* Precursor for dyes: It serves as a starting material for the synthesis of various dyes, including cyanine dyes [] and squarylium dyes. []* Ligand in metal complexes: It acts as a ligand in the formation of complexes with various metal ions, including copper(II), nickel(II), and chromium(I). [, , , ]
A: While this compound itself may not be a catalyst, it plays a key role in certain reactions. For instance, it is a reactant in the synthesis of functionalized quinolines via C(sp3)–H bond activation and tandem cyclization. []
A: Yes, Density Functional Theory (DFT) calculations have been used to investigate the reaction mechanism of the intramolecular aza-Wittig reaction involving this compound formation. []
A: Studies on brass corrosion inhibition show that substituting the 2-methyl group with other groups like amino, mercapto, or phenyl significantly influences the inhibition efficiency. [] In the synthesis of anti-tuberculosis agents, modifications to the benzothiazole core structure, particularly at the 5-position, were crucial for achieving potent activity against Mycobacterium tuberculosis. []
ANone: Specific information regarding SHE regulations for this compound is not extensively discussed in the provided research papers.
ANone: The provided research papers do not delve into the pharmacokinetic and pharmacodynamic properties of this compound.
A: Yes, several studies have investigated the biological activity of this compound derivatives, including:* Antileishmanial activity: Organometallic complexes incorporating this compound derivatives exhibited potent activity against Leishmania donovani parasites. []* Anti-tuberculosis activity: Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis in vitro. []
ANone: The provided research papers do not extensively discuss the development of resistance to this compound or its derivatives.
ANone: Detailed toxicological data and safety profiles for this compound are not extensively covered in the provided research papers.
ANone: The use of biomarkers and diagnostics is not extensively discussed in the provided research papers regarding this compound.
A: Various analytical techniques have been employed to characterize and quantify this compound and its derivatives, including:* X-ray crystallography: Used to determine the molecular structure of this compound derivatives. []* IR spectroscopy: Employed to identify functional groups and study metal-ligand interactions in complexes. [, , ]* NMR spectroscopy: Utilized to analyze the structure and isomeric composition of synthesized compounds. [, , , , ]* Mass spectrometry: Employed to determine molecular weight and fragmentation patterns. [, , ]* Elemental analysis: Used to confirm the elemental composition of synthesized compounds. [, , ]* Electrochemical methods: Employed to study the electrochemical properties of this compound-based compounds. []
ANone: The provided research papers do not provide specific details on the environmental impact or degradation pathways of this compound.
A: While specific dissolution and solubility studies are not detailed in the provided papers, this compound's use in various reactions suggests solubility in organic solvents like acetonitrile, acetone, and diethyl ether. [, , ]
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